Deshydroxymethyl Fingolimod
Description
Properties
Molecular Formula |
C₂₂H₃₅NO₃ |
|---|---|
Molecular Weight |
361.52 |
Synonyms |
2-Acetamido-4-(4-octylphenyl)butyl Acetate |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Deshydroxymethyl Fingolimod
Specific Synthetic Routes for Deshydroxymethyl Fingolimod (B1672674) Elucidation
The presence of deshydroxymethyl fingolimod in fingolimod preparations necessitates a thorough understanding of its formation and the development of methods for its synthesis to be used as a reference standard in quality control.
Isolation and Characterization from Fingolimod Synthesis Processes
This compound, also known as Fingolimod Monohydroxymethyl Impurity, is chemically identified as 2-Amino-4-(4-octylphenyl)butan-1-ol. synzeal.com It is recognized as a process-related impurity that can arise during the multi-step manufacturing of fingolimod hydrochloride. researchgate.netresearchgate.net The formation of such impurities is highly dependent on the specific synthetic pathway employed, including the starting materials and intermediates. researchgate.netresearchgate.net
Various analytical techniques are employed to isolate and characterize impurities like this compound from the final drug substance. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating and quantifying these related substances. researchgate.netsepscience.comrjptonline.org For instance, reversed-phase HPLC methods have been developed to separate fingolimod from its process and degradation impurities, ensuring the quality of the API. derpharmachemica.comcbijournal.com The International Conference on Harmonization (ICH) guidelines mandate the identification and characterization of any impurity present at a concentration of 0.10% or more. derpharmachemica.com
Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and confirming the stability-indicating nature of analytical methods. rjptonline.orgderpharmachemica.comcbijournal.com
Targeted Chemical Synthesis Methods for this compound
The targeted synthesis of this compound is essential for obtaining pure reference standards for analytical method development and validation. While specific, detailed synthetic routes for this compound are not extensively published in mainstream literature, its structure suggests that it could be synthesized through modifications of established fingolimod synthesis routes.
One common strategy for synthesizing fingolimod involves the construction of the 2-aminopropane-1,3-diol head group. derpharmachemica.comresearchgate.net A plausible route to this compound would involve a synthetic sequence that introduces only a single hydroxyl group instead of the diol. This could potentially be achieved by using a different starting material or modifying the reaction conditions during the formation of the amino alcohol moiety. For example, instead of a double Henry reaction with formaldehyde (B43269) to introduce two hydroxymethyl groups, a reaction with a different aldehyde or a controlled mono-addition could be envisioned. nih.gov
Another approach could involve the chemical modification of a fingolimod intermediate. For instance, an intermediate containing the diol functionality could be selectively deoxygenated to yield the monohydroxy compound. However, such a selective reaction could be challenging to achieve.
Chemical Modifications and Analog Preparation Based on the this compound Scaffold
The this compound structure serves as a valuable scaffold for creating new analogs to explore structure-activity relationships (SAR).
Design and Synthesis of Derivatives for Structure-Activity Exploration
The discovery of fingolimod itself was the result of extensive chemical modification of a natural product, myriocin, to create a less toxic and more effective immunosuppressant. nih.gov This highlights the importance of synthesizing derivatives to optimize biological activity.
N-Acetyl this compound is one such derivative that has been synthesized. labmix24.comchemicea.com This compound can be used as a reactant in the synthesis of other benzene (B151609) derivatives, which are analogs of naturally occurring immunosuppressants. labmix24.com The design and synthesis of new derivatives, often involving substitutions with various electron-donating and electron-withdrawing groups, are crucial for investigating their SAR. frontiersin.org These studies help in understanding how different parts of the molecule contribute to its biological activity and can lead to the development of more potent and selective compounds. frontiersin.orgunipd.it
Preparation of Labeled this compound for Research Studies
Labeled compounds are used in:
Metabolic studies: To trace the metabolic fate of the compound in biological systems.
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Binding assays: To study the interaction of the compound with its biological target.
The synthesis of labeled this compound would likely follow a similar synthetic route as the unlabeled compound, but with the introduction of a labeled reagent at a suitable step in the synthesis.
Optimization of Synthesis for Impurity Reduction in Fingolimod Manufacturing
Minimizing the formation of impurities like this compound is a critical aspect of fingolimod manufacturing. This is achieved through careful optimization of the synthetic process.
Several factors can be controlled to reduce impurity levels:
Reaction Conditions: Strict control of parameters such as temperature, reaction time, and stoichiometry of reagents can significantly suppress the formation of side products.
Starting Materials and Intermediates: Ensuring the purity of starting materials and intermediates is crucial, as impurities in these can be carried through the synthesis to the final product. researchgate.netresearchgate.net
Purification Techniques: Developing robust purification methods, such as crystallization or chromatography, is essential for removing impurities from the final API. researchgate.net
Process Chemistry Studies to Minimize this compound Formation
The formation of this compound is intrinsically linked to the synthetic route employed for Fingolimod. A key step in many Fingolimod syntheses is the construction of the 2-amino-1,3-propanediol (B45262) headgroup. bioorg.org this compound arises from the incomplete formation of this diol structure, resulting in a monohydroxymethyl impurity. alexandonian.com
One of the primary strategies to control the formation of impurities like this compound is through the careful management of reaction conditions and the strategic introduction of key functional groups. For instance, in synthetic routes that involve the late-stage introduction of the polar head group, there is an increased likelihood of forming impurities related to the N-acetamido-1,3-propanediol moiety. bioorg.org
Research into the synthesis of Fingolimod has highlighted several approaches to minimize impurity formation:
Control of Reaction Intermediates: The synthesis of Fingolimod often involves intermediates such as 2-nitro-4-(4-octylphenyl)butan-1-ol. google.com The purity of such intermediates is crucial in preventing the carryover and formation of related impurities in the final API.
Strategic Synthesis Design: Some synthetic strategies for Fingolimod start from octanophenone. bioorg.org While this can be a cost-effective approach, it necessitates rigorous control over each synthetic step to manage the formation of related impurities.
Use of Process Analytical Technology (PAT): Real-time monitoring of reactions using PAT tools like in-situ Fourier-transform infrared spectroscopy (FTIR) or liquid chromatography-mass spectrometry (LC-MS) can help in understanding and controlling the formation of impurities. This allows for timely adjustments to process parameters to minimize the generation of undesired byproducts.
A specific synthetic route for obtaining (R)-2-amino-4-(4-octylphenyl)butan-1-ol has been described, which can be used for reference standard generation and toxicological studies. This synthesis involves the hydrolysis of a 4-substituted (4R)-phenylethyl-2-oxazolidinone precursor. simsonpharma.com
Control Strategies for Impurity Profiling and Regioisomeric Purity
The control of impurities in pharmaceuticals is a regulatory requirement to ensure the safety and efficacy of the drug product. For Fingolimod, this includes the control of this compound and its regioisomers.
Impurity Profiling:
A robust analytical method is essential for the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the impurity profiling of Fingolimod. google.comnih.govresearchgate.net
A validated Reverse Phase UPLC (RP-UPLC) method has been developed for the control of process-related impurities in Fingolimod, including those not listed in the pharmacopoeias. google.comnih.gov This method allows for the separation and quantification of various impurities, ensuring the quality of the drug substance. google.com
Key parameters for a typical HPLC method for Fingolimod impurity profiling include:
| Parameter | Specification |
| Column | Purospher® STAR RP-18 (150 x 3.0 mm, 3 µm) |
| Mobile Phase | A gradient of 0.1% phosphoric acid in water and acetonitrile (B52724) |
| Detection | Diode Array Detector (DAD) |
| Resolution | Baseline separation of Fingolimod and its impurities |
This method is capable of separating various process-related impurities and degradation products.
Regioisomeric Purity:
A significant challenge in the synthesis of Fingolimod is the control of regioisomers, which can form during steps like the Friedel-Crafts acylation. alexandonian.com The desired product is the para-substituted isomer, but ortho- and meta-isomers can also be formed.
Control strategies for regioisomeric purity include:
Low-Temperature Acylation: Performing the Friedel-Crafts acylation at low temperatures (e.g., -10°C) can suppress the formation of undesired regioisomers. nih.gov
Chromatographic Purification: While often avoided in large-scale manufacturing due to cost, chromatographic techniques can be employed to separate regioisomers.
Process Optimization: A patented process describes a method to obtain highly pure Fingolimod hydrochloride (>99.8% purity by HPLC) that is free of regioisomeric impurities below the detection limit, without the need for column chromatography. This process relies on the selective crystallization of the desired para-substituted regioisomer.
The analytical determination of regioisomeric purity is typically carried out using HPLC, with the regioisomeric impurity used as a reference standard. google.com
Analytical Methodologies for Deshydroxymethyl Fingolimod in Research
Development of High-Resolution Chromatographic Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of Fingolimod (B1672674) and its impurities. nih.gov These methods offer high resolution and sensitivity, making them ideal for separating structurally similar compounds like Deshydroxymethyl Fingolimod from the active pharmaceutical ingredient (API) and other related substances. derpharmachemica.comresearchgate.net
The separation of this compound from Fingolimod and other impurities in complex matrices, such as reaction mixtures or biological samples, is typically achieved using reversed-phase HPLC (RP-HPLC) or UPLC. derpharmachemica.comresearchgate.net These methods commonly employ C8 or C18 stationary phases, which provide effective separation based on the hydrophobicity of the analytes. nih.govrjptonline.org
Several studies have detailed the development of stability-indicating HPLC and UPLC methods capable of resolving Fingolimod from its process-related impurities and degradation products. researchgate.netnih.gov For instance, a gradient RP-LC method was developed to quantify related impurities using a buffer of potassium dihydrogenphosphate and 1-octanesulfonic acid sodium salt (pH 3.0) as mobile phase A and an acetonitrile-water mixture as mobile phase B. derpharmachemica.com Another method utilized a mobile phase consisting of a potassium dihydrogenphosphate buffer (50 mM, pH 3.0) and acetonitrile (B52724) (45:55, v/v) on a Nova-Pak C8 column for efficient separation. nih.govnih.gov The use of UPLC technology, with its smaller particle size columns (typically <2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. nih.govresearchgate.net
Quantification is generally performed using UV detection, with wavelengths around 220 nm being common for Fingolimod and its related substances. derpharmachemica.comrjptonline.org In biological research contexts, such as analyzing concentrations in plasma or whole blood, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity, allowing for the quantification of analytes at very low levels (pg/mL). mdpi.comnih.gov
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Symmetry C18 (150 x 4.6 mm, 5µm) | 0.1% Trifluoroacetic acid: Acetonitrile (50:50, v/v) | 1.2 mL/min | UV at 220 nm | rjptonline.org |
| RP-HPLC | Nova-Pak C8 (150 x 3.9 mm, 4µm) | Potassium dihydrogenphosphate (50 mM, pH 3.0): Acetonitrile (45:55, v/v) | 1.0 mL/min | UV at 210 nm | nih.govnih.gov |
| RP-LC | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) | Gradient: A) KH2PO4/1-Octanesulfonic acid buffer; B) Acetonitrile:Water | 1.2 mL/min | UV at 220 nm | derpharmachemica.com |
| UPLC | Not specified | Gradient elution | Not specified | Not specified | nih.govresearchgate.net |
For use in research and quality control, analytical methods must be validated to ensure they are reliable, reproducible, and accurate for their intended purpose. Method validation is performed according to guidelines from the International Conference on Harmonization (ICH). derpharmachemica.comrjptonline.org Validation parameters for HPLC/UPLC methods for this compound and other impurities include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpcbs.comijrpr.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. This is often demonstrated through forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.govrjptonline.org The method must be able to resolve the peak of this compound from all other peaks. derpharmachemica.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For example, one HPLC method for Fingolimod demonstrated linearity over a concentration range of 0.125–20 μg/mL. nih.govnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Typically, a relative standard deviation (RSD) of less than 2% is required. ijpcbs.com
LOD and LOQ: The limit of detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantified, while the limit of quantification is the lowest amount that can be quantitatively determined with suitable precision and accuracy. rjptonline.org For an impurity like this compound, a low LOQ is essential for accurate monitoring at trace levels. rjptonline.org
Spectroscopic and Spectrometric Characterization Methods
While chromatography is used for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of impurities like this compound.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying process-related impurities and degradation products. arabjchem.org It provides crucial information about the molecular weight of an unknown or suspected impurity. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement.
The molecular formula for the free base of this compound is C18H31NO, corresponding to a molecular weight of approximately 277.4 g/mol . Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the protonated molecular ion. By analyzing the resulting product ions, researchers can deduce the compound's structure. This fragmentation pattern serves as a fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures. For instance, the fragmentation of primary amines often involves alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org The analysis of these fragments helps to confirm the core structure and the nature and position of substituent groups.
| Compound Name | Chemical Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 2-Amino-4-(4-octylphenyl)butan-1-ol | C18H31NO | 277.44 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the chemical structure of organic compounds. Both one-dimensional (1H NMR, 13C NMR) and two-dimensional NMR techniques are used to fully characterize impurities like this compound. nih.govderpharmachemica.com The characterization of various Fingolimod impurities by NMR has been reported, confirming its utility in this context. nih.govderpharmachemica.com
1H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). This allows for the mapping of the proton framework of the molecule.
13C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments, indicating the types of carbons present (e.g., aliphatic, aromatic, carbonyl).
By analyzing the chemical shifts, coupling constants, and integration of the signals in the 1H and 13C NMR spectra, researchers can piece together the exact structure of this compound and distinguish it from Fingolimod and other isomers or related impurities. derpharmachemica.comdaicelpharmastandards.com This characterization is essential for preparing a qualified reference standard of the impurity, which is then used for accurate quantification in routine quality control analyses. daicelpharmastandards.com
Investigation of Biological Activity and Mechanistic Interactions of Deshydroxymethyl Fingolimod Preclinical Focus
Investigation of Other Potential Cellular Targets and Pathways
The extensive body of research available focuses almost exclusively on the parent compound, Fingolimod (B1672674) (FTY720), and its active metabolite, Fingolimod-Phosphate. This research details how Fingolimod is phosphorylated by SphK1 and SphK2 to become Fingolimod-Phosphate practicalneurology.comunipg.it, which then acts as a potent agonist at S1PR subtypes 1, 3, 4, and 5, leading to receptor internalization and functional antagonism nih.govaimspress.com. However, this information pertains to Fingolimod and cannot be attributed to its deshydroxymethyl derivative without specific experimental evidence.
Due to the strict requirement to focus solely on "Deshydroxymethyl Fingolimod" and the absence of relevant data, the requested article cannot be generated.
Enzyme Inhibition or Activation Studies (e.g., cPLA2, Ceramide Synthase, Autotaxin) in in vitro Systems
No studies detailing the inhibitory or activating effects of this compound on enzymes such as cytosolic phospholipase A2 (cPLA2), ceramide synthase, or autotaxin in in-vitro systems were found. Research in this area has focused on the parent compound, Fingolimod, which has been reported to be an inhibitor of cPLA2 and ceramide synthase. wikipedia.org
Interactions with Ion Channels (e.g., TRPM7) or Other Receptors in in vitro Systems
There is no available data on the specific interactions of this compound with ion channels like TRPM7 or other receptors in in-vitro systems. Studies have shown that unphosphorylated Fingolimod is a potent inhibitor of TRPM7 channels, while its phosphorylated form is not; however, this specific activity has not been documented for its deshydroxymethyl impurity. nih.govnih.gov
Cellular Effects in in vitro Models
Impact on Lymphocyte Trafficking Mechanisms (e.g., in isolated lymph node cells)
The impact of this compound on lymphocyte trafficking mechanisms is not described in the available scientific literature. The sequestration of lymphocytes in lymph nodes is the primary, well-documented mechanism of action for the active metabolite, Fingolimod-Phosphate, through its functional antagonism of S1P receptors. europa.eunih.govnih.gov No comparable studies for this compound were identified.
Influence on Cell Proliferation, Migration, or Apoptosis in Relevant Cell Lines
No in-vitro studies were found that specifically investigate the influence of this compound on cell proliferation, migration, or apoptosis. Fingolimod itself has been shown to induce apoptosis in various cancer cell lines in vitro. mdpi.com
Effects on Non-Immune Cell Types (e.g., neuronal, glial cells in culture)
The effects of this compound on non-immune cells such as cultured neuronal or glial cells have not been documented. Research has demonstrated that Fingolimod and its phosphate (B84403) metabolite can have direct effects on these cell types, including promoting neuroprotection and modulating glial cell responses. nih.govscripps.edu
Comparative Mechanistic Studies with Fingolimod and its Active Metabolite
Due to the absence of primary research data on the biological and mechanistic activities of this compound, no comparative studies with Fingolimod and Fingolimod-Phosphate could be found. Such a comparison would require initial characterization of the deshydroxymethyl compound's own activities, which is not currently available in the public domain.
Preclinical Disposition and Metabolism of Deshydroxymethyl Fingolimod Non Human Animal Studies
Impact of Deshydroxymethyl Fingolimod (B1672674) on the Pharmacokinetics and Pharmacodynamics of Co-administered Fingolimod (in animal models, if studied as an impurity effect)
Data on the potential impact of Deshydroxymethyl Fingolimod as an impurity on the pharmacokinetic or pharmacodynamic profile of Fingolimod in animal models are not available in the reviewed literature.
Excretion Patterns in Animal Systems
Consequently, a data table summarizing the excretion patterns of this compound in different animal species cannot be provided at this time. Further research and publication of preclinical pharmacokinetic studies focusing specifically on the disposition of this metabolite are needed to elucidate its excretion pathways in animal models.
Conceptual Exploration of Potential Research Applications Based on Mechanistic Insights Non Clinical
Mechanistic Studies in Animal Models of Disease for Insights into Underlying Biological Processes
In preclinical research, Deshydroxymethyl Fingolimod (B1672674) serves as a crucial comparator to elucidate the precise biological pathways manipulated by S1P receptor modulation in complex disease models, without focusing on therapeutic outcomes.
Experimental Autoimmune Encephalomyelitis (EAE): The EAE model is a widely used animal model for multiple sclerosis. Fingolimod administration in EAE mice significantly reduces clinical symptoms and ameliorates hallmarks of the disease such as inflammation, demyelination, and glial cell activation. nih.gov The primary mechanism is believed to be the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS). nih.govnih.gov
To confirm that this effect is dependent on S1P receptor modulation, a conceptual study would involve parallel treatment groups: one receiving Fingolimod and another receiving Deshydroxymethyl Fingolimod. If the this compound-treated group shows no reduction in lymphocyte infiltration or clinical score, it provides strong evidence that the observed effects of Fingolimod are indeed mediated by its phosphorylated form acting on S1P receptors. Conversely, any unexpected amelioration of symptoms in the this compound group would point toward a novel, S1P-independent mechanism of action. nih.govmdpi.com
Stroke: In rodent models of ischemic stroke, Fingolimod has been shown to reduce infarct volume and improve neurological deficits. nih.govnih.gov Proposed mechanisms include not only the reduction of inflammatory cell infiltration but also direct effects within the CNS. frontiersin.org Using this compound as a control compound would be instrumental in differentiating these effects. For instance, if both Fingolimod and this compound treatment result in a similar reduction in microvascular thrombosis, it would suggest this specific action is independent of S1P receptor modulation and may be related to the compound's backbone structure. nih.gov However, if only Fingolimod reduces neuronal damage and promotes recovery, it would link these neuroprotective effects directly to S1P signaling pathways within the brain.
| Animal Model | Fingolimod-Mediated Effect | Conceptual Role of this compound |
| EAE | Reduces clinical score, inflammation, and demyelination. nih.gov | To verify that effects are S1P receptor-dependent by observing a lack of efficacy. |
| EAE | Prevents lymphocyte egress from lymph nodes. nih.gov | To confirm the necessity of phosphorylation for lymphocyte sequestration. |
| Stroke | Reduces infarct volume and neurological deficits. nih.gov | To distinguish between S1P-dependent neuroprotection and S1P-independent vascular effects. |
Investigation in in vitro and Animal Models for Inflammatory Modulatory Effects
Beyond lymphocyte trafficking, Fingolimod exerts various anti-inflammatory effects. This compound is a vital tool for determining the molecular basis of these actions.
In in vitro studies using dendritic cells (DCs) and monocytes, Fingolimod has been shown to reduce the release of pro-inflammatory cytokines and inhibit the phagocytic capacity of these cells. nih.gov A parallel experiment using this compound could clarify the underlying mechanism. If this compound fails to produce these effects, it would indicate that the anti-inflammatory actions on these innate immune cells are mediated through S1P receptors. However, if both compounds inhibit cytokine release, it might suggest an alternative pathway, such as the direct inhibition of cytosolic phospholipase A2 (cPLA2), an effect that has been reported for the unphosphorylated Fingolimod molecule. wikipedia.orgfrontiersin.org
Similarly, in animal models, Fingolimod can shift macrophages and microglia toward an anti-inflammatory M2 phenotype. wikipedia.org A study comparing Fingolimod with this compound could determine if this polarization is a consequence of S1P receptor signaling or a separate, receptor-independent effect.
| Model System | Fingolimod-Mediated Effect | Conceptual Role of this compound |
| Dendritic Cells (in vitro) | Reduces pro-inflammatory cytokine release. nih.gov | To test if this effect requires S1P receptor activation or is an off-target effect. |
| Monocytes (in vitro) | Inhibits phagocytic capacity. nih.gov | To dissect S1P-dependent vs. S1P-independent mechanisms of phagocytosis modulation. |
| Animal Models | Shifts microglia/macrophages to M2 phenotype. wikipedia.org | To determine if glial cell polarization is mediated by S1P receptors. |
Role in Cellular Homeostasis, Bioenergetics, and Autophagy in Preclinical Models
Recent proteomic studies have suggested that Fingolimod can induce metabolic reprogramming in the brain, upregulating oxidative phosphorylation while downregulating glycolysis. It also appears to modulate pathways related to autophagy. nih.gov These findings open new avenues for understanding its neuroprotective effects.
The use of this compound would be conceptually critical to explore these observations. Researchers could investigate whether the observed shifts in cellular bioenergetics are a downstream consequence of S1P receptor activation on neural cells or if the unphosphorylated backbone of the molecule directly interacts with metabolic enzymes or signaling pathways. If brain tissue from animals treated with this compound shows no change in metabolic protein expression, it would strongly implicate S1P signaling in regulating neuronal and glial bioenergetics.
Conceptual Contributions to Understanding Sphingolipid Signaling Pathways
The sphingolipid signaling pathway is a complex network where the balance between molecules like ceramide and S1P can dictate cellular fate. researchgate.net Fingolimod and its phosphorylated form are powerful tools for studying this pathway. This compound, as a non-phosphorylatable analogue, would be essential for refining this understanding.
For instance, Fingolimod has been shown to inhibit ceramide synthase. wikipedia.orgfrontiersin.org This action is independent of its phosphorylation. A study could use this compound to investigate the consequences of ceramide synthase inhibition without the confounding effects of S1P receptor modulation. This would allow for a clearer understanding of how altering the ceramide/S1P balance through this specific enzymatic checkpoint affects neuronal health and survival, providing cleaner insights into the fundamental biology of the sphingolipid rheostat. nih.govresearchgate.net
Development as a Research Tool or Probe Compound for Specific Biological Pathways
Beyond its role as a negative control, it could be developed as a probe to explore the non-S1P-receptor-mediated effects of the Fingolimod chemical scaffold. wikipedia.org Research has indicated that unphosphorylated Fingolimod can interact with other targets, including cPLA2 and ceramide synthase, and may even have epigenetic activity through histone deacetylase (HDAC) inhibition after potential intranuclear phosphorylation. frontiersin.org
Q & A
Q. What is the primary mechanism of action of Deshydroxymethyl Fingolimod in modulating immune responses?
this compound (active metabolite of fingolimod) acts as a sphingosine-1-phosphate (S1P) receptor modulator. It is phosphorylated to its active form, which binds to S1P receptors (S1PR1, S1PR3, S1PR4, S1PR5), inducing receptor internalization. This prevents lymphocyte egress from lymphoid tissues, reducing inflammatory cell infiltration into the central nervous system (CNS). This mechanism underpins its efficacy in relapsing-remitting multiple sclerosis (RRMS) .
Q. What are the key pharmacokinetic properties of this compound that influence dosing regimens?
The oral bioavailability is ~93%, with a terminal half-life of 6–9 days. Hepatic metabolism via CYP4F2 is critical, necessitating dose adjustments in severe hepatic impairment. Drug interactions with CYP4F2 inhibitors/inducers require monitoring. Pharmacokinetic stability supports once-daily dosing in clinical trials .
Q. How does this compound’s efficacy compare between patient subgroups with different biomarker profiles, such as Sema4A levels?
In MS patients with high serum Sema4A (a predictor of poor IFN-β response), this compound reduces annualized relapse rate (ARR) and disability progression (EDSS). Retrospective cohort studies (n=56) and experimental autoimmune encephalomyelitis (EAE) models validated this subgroup-specific efficacy using ELISA for Sema4A quantification and longitudinal clinical metrics .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s efficacy in non-neurological conditions like head and neck squamous cell carcinoma (HNSC)?
- Bioinformatics : Use The Cancer Genome Atlas (TCGA) to identify target genes (e.g., PLK1) and Gene Set Enrichment Analysis (GSEA) to map pathways (e.g., cell cycle regulation).
- In vitro validation : SCC9 cell lines treated with this compound (IC50 ~4.34 μmol/L via CCK-8 assay) to assess proliferation (Ki-67 suppression) and apoptosis (Bcl-2 modulation).
- Mechanistic studies : Lentiviral PLK1 overexpression followed by Western blot for cyclins (CyclinD1, CDK4/6) and RT-PCR for gene expression .
Q. What methodologies are recommended to resolve contradictions between this compound’s efficacy and its associated infection risks?
- Meta-analysis frameworks : Pool data from RCTs (e.g., 12 trials, n=8448) comparing infection rates (62.2% fingolimod vs. 37.8% placebo/first-line DMTs). Adjust for confounders like lymphocyte count and comorbidities.
- Risk stratification : Subgroup analyses based on lymphocyte subsets or prior immunosuppressant use.
- Preclinical models : Test infection susceptibility in S1PR1-knockout mice to isolate immune-modulatory effects .
Q. What experimental strategies address the limitations of current in vitro studies on this compound’s anti-tumor effects?
- In vivo validation : Use xenograft models (e.g., SCC9 cells in immunodeficient mice) to assess tumor growth inhibition and PLK1 modulation.
- Migration assays : Incorporate scratch or transwell assays to evaluate metastatic potential.
- Multi-omics integration : Combine RNA-seq and proteomics to identify off-target effects and secondary pathways .
Q. What statistical approaches are optimal for analyzing long-term safety and efficacy data in this compound studies?
- Survival analysis : Kaplan-Meier curves for time-to-relapse or disability progression, with Cox regression for covariates (e.g., Sema4A levels).
- Missing data handling : Use observed-case analysis without imputation for safety endpoints (e.g., infection rates).
- Sensitivity analyses : Compare full analysis sets (FAS) with per-protocol subsets to assess robustness .
Q. How can bioinformatics tools like TCGA and GDSC databases be leveraged to identify novel targets of this compound in cancer research?
- Target prediction : Use Swiss-TargetPrediction to rank potential targets.
- Drug sensitivity correlation : Query Genomics of Drug Sensitivity in Cancer (GDSC) for IC50 values across cell lines.
- Pathway enrichment : Apply KEGG or Reactome to TCGA-derived RNA-seq data to map this compound’s regulatory networks (e.g., cell cycle arrest in HNSC) .
Methodological Notes
- Biomarker quantification : ELISA for Sema4A () and RT-PCR/Western blot for PLK1 () are standard.
- Cell-based assays : CCK-8 for proliferation and flow cytometry for apoptosis (Annexin V/PI) are recommended.
- Preclinical models : EAE for neuroinflammation and xenografts for oncology applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
